molecular formula C13H16ClNO B5735976 N-(2-chlorophenyl)cyclohexanecarboxamide

N-(2-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B5735976
M. Wt: 237.72 g/mol
InChI Key: MFVBIFZZMKDPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)cyclohexanecarboxamide (CAS: 142810-49-9, referred to as H2L2 in some studies) is a thiourea-derived carboxamide synthesized via the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate, followed by condensation with 2-chloroaniline . The compound features a cyclohexane ring in a chair conformation, as confirmed by X-ray crystallography in structurally similar derivatives (e.g., H2L9, the naphthalen-1-yl analog) . Intramolecular hydrogen bonding (N–H···O) stabilizes the molecular structure, forming a pseudo-six-membered ring . This compound is part of a broader class of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are explored for their chelating properties, biological activities, and applications in metal ion separation .

Properties

IUPAC Name

N-(2-chlorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVBIFZZMKDPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(2-chlorophenyl)cyclohexanecarboxamide is being investigated for its role as a pharmacophore in drug design. Its complex structure allows it to interact with various biological targets, including enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications in areas such as:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth and biofilm formation .
  • Anticancer Properties : The compound's ability to intercalate with DNA suggests potential use in cancer treatment by disrupting DNA synthesis.

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves modulation of molecular targets. For instance:

  • DNA Interaction : The compound may intercalate with DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways within cells.

Research has demonstrated that derivatives of this compound can significantly inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, which is crucial for developing effective antimicrobial agents .

Materials Science

This compound is also explored for its potential applications in materials science. Its unique electronic properties make it suitable for developing novel materials with specific functionalities, such as:

  • Conductive Polymers : The compound can serve as an intermediate in synthesizing conductive polymers used in electronic devices.
  • Optical Materials : Its structural characteristics may lead to materials with desirable optical properties for applications in photonics.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of various organic compounds. This includes:

  • Synthesis of Complex Molecules : It serves as a building block for creating more complex organic molecules, expanding the toolkit available for chemists.
  • Chemical Processes : The compound's reactivity allows it to be involved in diverse chemical reactions, including oxidation and reduction processes that yield valuable derivatives.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of cyclohexanecarboxamides against biofilms formed by Pseudomonas aeruginosa. Results indicated significant inhibition rates, highlighting the potential use of these compounds as anti-biofilm agents in clinical settings .
  • Cancer Research : Research has focused on the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in cancer cell lines through DNA intercalation mechanisms. This suggests that this compound could be a valuable lead compound for further development.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the aryl group significantly influence molecular properties. Below is a comparative analysis of key derivatives:

Compound (Aryl Substituent) Substituent Position Key Structural Features Synthesis Yield (%) Biological/Functional Notes
N-(2-Chlorophenyl) (H2L2) Ortho (2-Cl) Chair cyclohexane; intramolecular H-bond Not reported Potential metal chelation
N-(3-Chlorophenyl) (H2L3) Meta (3-Cl) Similar chair conformation; no X-ray data Not reported
N-(4-Chlorophenyl) (H2L4) Para (4-Cl) Planar arrangement; enhanced symmetry Not reported Higher thermal stability
N-(p-Tolyl) (H2L6) Para (4-CH₃) Electron-donating methyl group Not reported Improved solubility in non-polar solvents
N-(4-Methoxyphenyl) (H2L8) Para (4-OCH₃) Electron-rich; possible π-π interactions Not reported Antifungal activity
N-(Naphthalen-1-yl) (H2L9) Naphthyl Extended aromatic system; X-ray-confirmed H-bond 58–76% Stronger metal-binding capacity

Notes:

  • Ortho vs.
  • Electron-Donating Groups : Methoxy (H2L8) and methyl (H2L6) substituents enhance electron density, altering reactivity and solubility .

Comparison with Non-Thiourea Carboxamides

Alkyl-Substituted Derivatives

Compounds like N-(Heptan-4-yl)cyclohexanecarboxamide (66% yield) exhibit higher lipophilicity (logP ~3.0) due to alkyl chains, contrasting with the aromatic Cl-substituted H2L2, which likely has a logP >4 . These alkyl derivatives are less studied for biological activity but serve as intermediates in pharmaceutical synthesis .

Coumarin-Conjugated Analogs

N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide combines a planar coumarin moiety with a chair cyclohexane. Its crystal structure (triclinic P1, a = 6.4486 Å) shows C–H···O interactions absent in H2L2, suggesting divergent solid-state packing behaviors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(2-chlorophenyl)cyclohexanecarboxamide?

  • Methodological Answer : The compound is synthesized via a two-step process:

Cyclohexanecarbonyl isothiocyanate formation : React cyclohexanecarbonyl chloride with potassium thiocyanate in acetone under reflux.

Condensation : Treat the intermediate with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–6 hours .

  • Key Optimization Parameters :
  • Excess thiocyanate (1.2–1.5 eq) improves yield.
  • Temperature control minimizes by-products (e.g., thiourea dimerization).
  • Validation : Characterization via FT-IR (ν(C=O) at ~1680 cm⁻¹; ν(N-H) at ~3250 cm⁻¹) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :

  • FT-IR : The carboxamide C=O stretch (~1680 cm⁻¹) and aromatic C-Cl vibration (~740 cm⁻¹) are diagnostic .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm, doublet for 2-Cl substitution) and cyclohexane protons (δ 1.2–2.1 ppm, multiplet).
  • ¹³C NMR : Carbonyl carbon at ~170 ppm and aromatic carbons at ~125–140 ppm .
  • MS : Molecular ion peak at m/z 251 (C₁₃H₁₅ClN₂O⁺) confirms the molecular formula .

Advanced Research Questions

Q. What computational methods are used to predict the conformational stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate vibrational frequencies. Compare with experimental IR data to validate accuracy .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, Cl⋯π contacts) in crystal structures .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to assess cyclohexane chair vs. boat conformations .
  • Example Finding : DFT studies show the 2-chlorophenyl group induces a twist in the carboxamide plane, reducing steric strain .

Q. How do metal coordination studies inform the reactivity of this compound?

  • Methodological Answer :

  • Ligand Design : The compound acts as a bidentate ligand via carbonyl O and thioureido S atoms (if derivatized).
  • Complexation with Cu(II)/Ni(II) :
  • Procedure : React ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol under nitrogen.
  • Analysis : Magnetic susceptibility and UV-Vis (d-d transitions at ~600 nm for Cu(II)) confirm octahedral geometry .
  • Applications : Metal complexes exhibit enhanced antibacterial activity compared to the free ligand .

Q. How can researchers resolve contradictions in reported reaction yields for thiourea derivatives of this compound?

  • Methodological Answer :

  • Variable Factors :
FactorImpactMitigation Strategy
Solvent polarityLow polarity (e.g., acetone) reduces by-productsUse DMF for higher dielectric constant .
Reaction timeOver 6 hours increases hydrolysis riskMonitor via TLC at 1-hour intervals .
  • Case Study : Yields for Ni(II) complexes vary (65–82%) due to trace moisture; use molecular sieves to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.